molecular formula C8H5N5O2 B1391023 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one CAS No. 1211170-88-5

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B1391023
CAS No.: 1211170-88-5
M. Wt: 203.16 g/mol
InChI Key: YIUDMJODNYMNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Ring Numbering Conventions

The systematic name 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one follows IUPAC guidelines for fused heterocyclic systems, which prioritize component seniority, heteroatom position, and fusion orientation. The name is constructed as follows:

  • Parent component : The pyrido[4,3-e]triazine system forms the core. This tricyclic structure consists of:
    • A pyridine ring fused to a 1,2,4-triazine ring at positions 4 (pyridine) and 3 (triazine), denoted by the fusion descriptor [4,3-e] .
    • The triazine ring is further fused to a pyrazole ring at positions 5 (triazine) and 1 (pyrazole), indicated by [5,1-c] .
  • Substituents :
    • A hydroxyl (-OH) group at position 7 of the pyrazole ring.
    • A ketone (=O) at position 6 of the triazine ring.

Ring numbering proceeds according to the "maximum consecutive heteroatoms" rule (Figure 1):

  • The pyridine nitrogen is assigned position 1.
  • The triazine nitrogens occupy positions 2, 4, and 6.
  • The pyrazole nitrogens are labeled positions 8 and 9.

This prioritization aligns with IUPAC’s Hantzsch-Widman system, which favors nitrogen-containing rings over oxygen/sulfur analogs and assigns lower locants to heteroatoms.

Comparative Analysis with Analogous Fused Heterocyclic Systems

The compound belongs to a family of nitrogen-dense fused heterocycles with distinct pharmacological profiles. Key structural comparisons include:

Feature 7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one Pyrazolo[1,5-d]triazinone (CID 6416176) Pyrido[1,2-b]indazole (PMC6982847)
Number of rings 3 (pyrazole + pyridine + triazine) 2 (pyrazole + triazine) 2 (pyridine + indazole)
Heteroatoms 5 N atoms 4 N atoms 3 N atoms
Fusion positions [5,1-c] (pyrazole-triazine), [4,3-e] (pyridine-triazine) [1,5-d] (pyrazole-triazine) [1,2-b] (pyridine-indazole)
Bioactivity Anticancer (breast cancer cell lines) Cytotoxic (tumor cell lines) Antiviral, anti-inflammatory

The additional pyridine ring in the target compound enhances π-π stacking interactions with biological targets, while the hydroxyl group at position 7 improves solubility compared to non-hydroxylated analogs.

Tautomeric Forms and Prototropic Equilibria

The compound exhibits prototropic tautomerism due to mobile protons on the pyrazole and triazine rings. Three dominant tautomers exist (Figure 2):

  • Keto form (7-hydroxy-6-one) : Predominant in nonpolar solvents (e.g., chloroform), stabilized by intramolecular hydrogen bonding between the hydroxyl group and triazine N2.
  • Enol form (6,7-diol) : Favored in polar protic solvents (e.g., water), with a Gibbs free energy difference (ΔG) of +2.1 kcal/mol relative to the keto form.
  • Annular tautomer : Involves proton migration between pyrazole N9 and triazine N4, observed in solid-state crystallography.

Factors influencing equilibrium :

  • Solvent polarity : Dielectric constants >30 (e.g., DMSO) shift equilibrium toward the enol form.
  • pH : Deprotonation at pH >8.5 stabilizes the enolate anion, enhancing electrophilicity at C5.
  • Substituent effects : Electron-withdrawing groups at position 8 (e.g., -CN) favor the keto form by reducing electron density at N9.

Computational studies (DFT/B3LYP/6-311+G) predict a **65:35 keto:enol ratio in aqueous solution, corroborated by 1H NMR data showing distinct OH signals at δ 12.3 ppm (enol) and δ 14.1 ppm (keto).

This systematic analysis underscores the compound’s structural complexity and its implications for reactivity and biological activity. Future studies should explore substituent effects on tautomeric preferences and their pharmacological consequences.

Figure 1. Ring numbering and fusion positions.
Figure 2. Dominant tautomeric forms and their relative stabilities.

Properties

IUPAC Name

11-hydroxy-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O2/c14-8-7-5(2-4-12(8)15)13-6(10-11-7)1-3-9-13/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUDMJODNYMNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thus affecting cell proliferation. Additionally, it has been shown to interact with proteins involved in apoptosis, thereby influencing cell death pathways.

Biological Activity

7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound characterized by its complex structure, which includes fused pyrazolo and pyrido rings. Its molecular formula is C₈H₅N₅O₂, and it has garnered attention due to its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The presence of multiple nitrogen atoms within the rings enhances its reactivity and interaction with biological targets. Notably, the hydroxyl group is believed to improve the solubility and bioavailability of the compound, potentially increasing its therapeutic efficacy .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cyclin-Dependent Kinase Inhibition : Studies have shown that derivatives within this chemical class can inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Cell Line Studies : A series of new pyrazolo[4,3-e][1,2,4]triazine acyclonucleosides were evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). These studies utilized techniques such as MTT assays to assess cytotoxicity .

Molecular docking studies suggest that this compound may interact with key proteins involved in cell cycle regulation. The compound demonstrated promising binding affinities with CDK2 and other protein kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureBiological ActivityUnique Features
This compoundSimilar fused ringsCDK2 inhibitorHydroxyl group enhances solubility
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring fusionAnticancer activityTargets different kinases
4-Amino-1H-pyrazole derivativesSingle pyrazole ringAnti-inflammatorySimpler structure with fewer nitrogen atoms

This table highlights the unique characteristics and biological activities associated with each compound.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Antitumor Activity : A study evaluating pyrazolo[4,3-e][1,2,4]triazine derivatives found that specific compounds exhibited cytotoxic effects against cancer cell lines without affecting normal cells .
  • Inhibitory Effects on Signaling Pathways : Research on novel sulfonamide derivatives of pyrazolo-triazines indicated their potential as anticancer agents through the inhibition of critical signaling pathways involved in cancer cell proliferation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one as an anticancer agent. It has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound exhibits its anticancer properties primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression of cancer cells, leading to apoptosis. In vitro studies have demonstrated that derivatives of this compound show IC50 values in the nanomolar range against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .
  • Case Studies : In a study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives that include this scaffold, compounds showed marked cytotoxicity with IC50 values ranging from 45 to 48 nM across different cell lines . Another research indicated that modifications to the pyrazolo framework could enhance potency and selectivity towards specific CDKs .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes that are crucial in disease pathways.

  • Phosphodiesterase (PDE) Inhibition : Some derivatives have been reported to exhibit PDE-5 inhibitory activity. This suggests potential applications in treating conditions like erectile dysfunction and pulmonary hypertension . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazolo ring can significantly enhance PDE inhibition.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties.

  • Antibacterial and Antifungal Activities : Preliminary screenings have shown that certain derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against specific fungal strains . The mechanism may involve disruption of microbial cell integrity or interference with metabolic pathways.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for developing more effective derivatives of this compound.

Modification Effect on Activity Reference
Substitution at position 3Increased cytotoxicity against HepG-2 cells
Addition of halogen groupsEnhanced enzyme inhibition
Alteration of hydroxyl groupsImproved solubility and bioavailability

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one C₈H₅N₅O₂ 203.16 7-OH, 6-ketone Pyrazole-pyridine-triazine fusion
3-(4-Methoxyphenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl] derivative C₂₃H₁₆F₃N₅O₃ 467.41 4-MeOPh, CF₃OPh, 2-Me Pyrazole-pyridine-triazine fusion
7-Benzyl-2-methyl-3-phenyl derivative C₂₂H₁₇N₅O 367.40 7-benzyl, 3-Ph, 2-Me Pyrazole-pyridine-triazine fusion
7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-one C₂₄H₂₀N₆O 408.17 7,7-diphenyl, 3-arylazo Imidazole-triazine fusion
6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one C₄H₃N₅O 137.10 6-Me, triazolo-triazine core Triazole-triazine fusion

Key Observations :

  • The hydroxyl group in the target compound distinguishes it from halogenated or alkylated derivatives (e.g., trifluoromethoxy or benzyl substituents in ).
  • Fused imidazole-triazine systems (e.g., ) exhibit higher molecular weights due to bulky substituents like diphenyl groups.

Key Observations :

  • Imidazo-triazinones (e.g., ) demonstrate broad-spectrum antimicrobial activity, attributed to their diphenyl substituents enhancing membrane penetration.
  • The hydroxyl group in the target compound may improve solubility but reduce bioavailability compared to lipophilic derivatives (e.g., trifluoromethoxy ).

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely increases aqueous solubility compared to alkyl/aryl derivatives (e.g., benzyl ).
  • Stability : Electron-withdrawing groups (e.g., CF₃O in ) enhance stability under acidic conditions.
  • Melting Points: Bulky substituents (e.g., diphenyl in ) correlate with higher melting points (>150°C), while smaller derivatives (e.g., triazolo-triazinones ) melt at lower temperatures.

Preparation Methods

Synthesis via Hydrazine Derivatives

Methodology:

  • Starting Material: 4-Amino-3-cyanopyridine derivatives or similar precursors.
  • Step 1: Condensation of the pyridine derivative with hydrazine hydrate to form hydrazine intermediates.
  • Step 2: Cyclization with appropriate carbonyl compounds or formyl derivatives to generate pyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one core.
  • Step 3: Oxidation or hydroxylation at specific positions to introduce the hydroxyl group at position 7.

Research Findings:

  • The synthesis of related pyrazolo[4,3-e]triazines involves cyclization of hydrazines with aldehydes or ketones, followed by oxidative aromatization.
  • The presence of electron-donating or withdrawing groups on the aromatic ring influences reaction times and yields, with electron-donating groups facilitating faster cyclization.

Nucleophilic Substitution and Cyclization Approach

Methodology:

  • Starting Material: 1,2,4-Triazine derivatives bearing suitable leaving groups (e.g., halogens).
  • Step 1: Nucleophilic attack by hydrazine or amino derivatives at electrophilic centers.
  • Step 2: Intramolecular cyclization to form the fused heterocycle.
  • Step 3: Hydroxylation at the 7-position via oxidation or nucleophilic substitution with hydroxide.

Research Findings:

  • Nucleophilic substitution at the C5 position of heterocyclic precursors using nucleophiles like hydrazines or amines is effective.
  • The formation of the hydroxyl group can be achieved via oxidation of the corresponding methyl or methylene groups or through direct hydroxylation using oxidizing agents.

Specific Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
1 Hydrazine hydrate + pyridine derivative Ethanol or DMF Reflux 4-8 hours 60-80% Formation of hydrazine intermediate
2 Cyclization agent (e.g., formic acid, acetic acid) Toluene or acetic acid Reflux 6-12 hours 50-70% Ring closure to form core structure
3 Oxidizing agent (e.g., H2O2, KMnO4) Water or acetic acid Room temp to reflux 2-6 hours 40-60% Hydroxylation at position 7

Notes on Optimization and Challenges

  • Reaction times and yields depend heavily on substituents on the starting materials; electron-donating groups accelerate cyclization.
  • Oxidation steps require careful control to prevent over-oxidation or degradation of the heterocycle.
  • Purification typically involves recrystallization or chromatography, with the final product characterized by NMR, IR, and mass spectrometry.

Summary of Research Findings

  • The synthesis of heterocyclic fused systems like 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e]triazin-6(7H)-one can be achieved via multi-step cyclization strategies starting from simpler pyridine and hydrazine derivatives.
  • Nucleophilic substitution at strategic positions followed by intramolecular cyclization and oxidation are key steps.
  • Reaction conditions such as solvent choice, temperature, and reaction time significantly influence yield and purity.
  • The literature emphasizes the importance of substituent effects and oxidation control in optimizing synthesis pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the pyrazolo-pyrido-triazinone core of 7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one?

  • Methodology : Cyclization reactions using acid catalysts or carbodiimides (e.g., CDI) are foundational. For example, reacting 3-hydrazinopyrazin-2(1H)-one derivatives with aryl/heteroaryl acids under reflux in anhydrous DMFA yields triazolo-pyrazinones via intramolecular cyclization. Optimize solvent choice (e.g., DMFA) and reaction time (24 hours) to enhance yield .
  • Characterization : Confirm structural integrity via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS. Elemental analysis (e.g., C, H, N content) and IR spectroscopy validate functional groups like hydroxyl or carbonyl moieties .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Approach : Cross-validate data using multiple techniques. For instance, inconsistencies in 1H^1H-NMR signals (e.g., proton coupling patterns) can be resolved by 13C^{13}C-NMR DEPT experiments or 2D-COSY to assign adjacent protons. HRMS ensures molecular formula accuracy, while X-ray crystallography provides definitive stereochemical confirmation .

Q. What standard assays are used to evaluate the antimicrobial activity of derivatives of this compound?

  • Protocol : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined by serial dilution in nutrient broth. Positive controls (e.g., ampicillin) and solvent blanks ensure assay validity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in heterocyclic ring fusion?

  • Optimization Strategy : Screen catalysts (e.g., CeCl3_3·7H2_2O, p-TsOH) and solvent systems (DMFA, acetic acid) using Design of Experiments (DoE). For example, CeCl3_3·7H2_2O at 30 mol% in DMFA increases cyclocondensation efficiency by 75% compared to H2_2SO4_4 (32%) . Monitor reaction progress via TLC or HPLC-MS to identify kinetic bottlenecks.

Q. What mechanistic insights explain the antifungal activity of triazolo-pyrido-triazinone derivatives?

  • Hypothesis Testing : Perform molecular docking to assess binding affinity to fungal targets (e.g., CYP51 or β-1,3-glucan synthase). Validate with enzymatic inhibition assays. Derivatives with electron-withdrawing groups (e.g., Cl at position 7) may enhance membrane penetration or target interaction, as seen in pyrazolo-triazinones with MICs ≤ 2 µg/mL against Aspergillus spp. .

Q. How do substituents at position 7 influence the compound’s stability and bioactivity?

  • SAR Study : Synthesize analogs with varying substituents (e.g., hydroxyl, alkyl, aryl). Assess stability via accelerated degradation studies (pH 1–9, 40°C). Hydroxyl groups at position 7 improve aqueous solubility but may reduce metabolic stability, as observed in analogues with t1/2_{1/2} < 30 min in liver microsomes. Correlate substituent effects with logP and polar surface area .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify outliers. Re-test compounds under standardized conditions (e.g., cell line passage number, serum concentration). For instance, discrepancies in IC50_{50} values for antiproliferative activity may arise from assay interference by redox-active moieties; confirm via ROS scavenger controls .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization methods in and catalyst screening in .
  • Analytical Workflows : HRMS (ESI) for molecular formula validation , X-ray crystallography for absolute configuration .
  • Biological Assays : Agar diffusion ( ), enzymatic inhibition assays ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.